molecular formula C11H7BrN2O B11859228 [(4-Bromoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-34-0

[(4-Bromoquinolin-8-yl)oxy]acetonitrile

Katalognummer: B11859228
CAS-Nummer: 88757-34-0
Molekulargewicht: 263.09 g/mol
InChI-Schlüssel: IWSTWZPBKSSXED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Bromoquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H7BrN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromoquinolin-8-yl)oxy)acetonitrile typically involves the bromination of 8-hydroxyquinoline followed by a nucleophilic substitution reaction. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The resulting 4-bromo-8-hydroxyquinoline is then reacted with chloroacetonitrile under basic conditions to yield 2-((4-Bromoquinolin-8-yl)oxy)acetonitrile .

Industrial Production Methods

While specific industrial production methods for 2-((4-Bromoquinolin-8-yl)oxy)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Wirkmechanismus

The mechanism of action of 2-((4-Bromoquinolin-8-yl)oxy)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline scaffold is known to interact with various biological pathways, including those involved in DNA replication and repair .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((4-Bromoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both the bromine and acetonitrile groups, which confer specific reactivity and potential for diverse applications. The bromine atom allows for further functionalization, while the acetonitrile group can participate in various chemical reactions .

Eigenschaften

CAS-Nummer

88757-34-0

Molekularformel

C11H7BrN2O

Molekulargewicht

263.09 g/mol

IUPAC-Name

2-(4-bromoquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C11H7BrN2O/c12-9-4-6-14-11-8(9)2-1-3-10(11)15-7-5-13/h1-4,6H,7H2

InChI-Schlüssel

IWSTWZPBKSSXED-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN=C2C(=C1)OCC#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.